5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual HF . Another approach involves the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance safety and efficiency. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, avoiding issues associated with batch synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Direct arylation of oxazoles with aryl and heteroaryl halides using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Palladium catalysts, phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Formation of arylated oxazoles.
Scientific Research Applications
5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure.
Isoxazoles: Heterocycles with oxygen and nitrogen atoms in different positions.
Oxadiazoles: Compounds with two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
5-Benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
135438-98-1 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-benzyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
DGJNGBILNBXYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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